4-(4-Boc-1,4-diazepan-1-yl)benzoic acid
Description
The exact mass of the compound this compound is 320.17360725 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-4-9-18(11-12-19)14-7-5-13(6-8-14)15(20)21/h5-8H,4,9-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLYPZPRQQWXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Synthetic Significance
The utility of 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid as a synthetic intermediate is rooted in the specific roles played by each of its three key components. The interplay between the 1,4-diazepane ring, the benzoic acid moiety, and the Boc protecting group provides chemists with a powerful tool for the controlled, stepwise assembly of complex target molecules.
The 1,4-diazepane component is a seven-membered heterocyclic ring containing two nitrogen atoms. This structural motif is of considerable interest in medicinal chemistry as it is a core component of various biologically active compounds. wikipedia.orgnih.govresearchgate.netbenthamscience.com Derivatives of 1,4-diazepines have been shown to exhibit a wide range of pharmacological properties, including antipsychotic, anxiolytic, anticonvulsant, and antimicrobial activities. nih.gov The presence of the 1,4-diazepane ring in a synthetic intermediate therefore provides a valuable scaffold for the development of new therapeutic agents. researchgate.netnih.gov
The benzoic acid portion of the molecule serves as a highly versatile functional handle. The carboxylic acid group is a classic precursor for a wide variety of chemical transformations. It can be readily converted into esters, amides, and other functional groups, allowing for the attachment of diverse molecular fragments. ncert.nic.in Furthermore, the benzoic acid motif itself is a common feature in many pharmaceutical compounds and serves as a key building block in the synthesis of numerous bioactive molecules. researchgate.neteaht.orgnih.gov This functionality provides a reliable point for modification and elaboration in a synthetic sequence.
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. fiveable.mevaia.com Its primary function is to temporarily render the secondary amine of the 1,4-diazepane ring unreactive to certain reagents and reaction conditions. wikipedia.org This is crucial in multi-step syntheses where other parts of the molecule need to be modified without affecting the amine. fiveable.mequora.com The Boc group is favored for its stability under a range of conditions and its ease of removal under mild acidic conditions, which often leaves other functional groups intact. fiveable.mewikipedia.orgfishersci.co.uk This selective deprotection allows for the controlled unveiling of the amine at a desired stage of the synthesis, enabling further functionalization.
The combination of the 1,4-diazepane ring, the benzoic acid functionality, and the Boc protecting group in a single molecule makes this compound a strategic and valuable intermediate. researchgate.net It allows chemists to perform a sequence of reactions, first utilizing the reactivity of the carboxylic acid, and then, after deprotection, exploiting the nucleophilicity of the newly freed amine. This strategic approach is fundamental to the efficient construction of complex target molecules, particularly in the pharmaceutical and materials science industries. The compound essentially provides a pre-packaged, versatile building block, streamlining the synthetic process and facilitating the exploration of new chemical space.
Compound Names Mentioned
Synthetic Methodologies for 4 4 Boc 1,4 Diazepan 1 Yl Benzoic Acid
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ajrconline.org For 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid , the most logical disconnection is at the C-N bond between the aromatic ring and the diazepane nitrogen.
This disconnection suggests a palladium-catalyzed Buchwald-Hartwig amination or a related nucleophilic aromatic substitution reaction as the final bond-forming step. organic-chemistry.orgunistra.fr This approach breaks the target molecule down into two key precursors:
Precursor A: The nucleophilic amine component, tert-butyl 1,4-diazepane-1-carboxylate (1-Boc-1,4-diazepane).
Precursor B: The electrophilic aromatic component, typically a 4-halobenzoic acid , such as 4-fluorobenzoic acid or 4-bromobenzoic acid.
Preparation of the 1,4-Diazepane Core
The seven-membered 1,4-diazepane ring is a key heterocyclic scaffold. Its synthesis can be approached through various methods, followed by the crucial introduction of the tert-butyloxycarbonyl (Boc) protecting group.
The formation of a seven-membered ring like 1,4-diazepane can be challenging but is achievable through several established cyclization strategies. The choice of method often depends on the available starting materials and desired substitution patterns.
| Strategy | Description | Catalyst/Reagents | Advantages | Reference(s) |
| Ring-Closing Metathesis (RCM) | A powerful method involving the intramolecular reaction of a diene to form a cycloalkene. wikipedia.org The resulting double bond can be subsequently reduced. | Grubbs' or Schrock's catalysts | High functional group tolerance; mild conditions. | wikipedia.orgrsc.org |
| Intramolecular C-N Coupling | Cyclization via the formation of a C-N bond within a linear precursor, often containing leaving groups at both ends. | Copper or Palladium catalysts | Efficient for forming fused ring systems. | nih.govmdpi.com |
| Condensation Reactions | Reaction between a diamine (like ethylenediamine) and a dicarbonyl or dihalo compound. | Acid or Base catalysts | Utilizes readily available starting materials. | nih.govnih.gov |
| Ugi/Aza-Wittig Sequence | A multicomponent reaction followed by an intramolecular aza-Wittig reaction can be used to construct complex diazepine (B8756704) scaffolds. | Triphenylphosphine | High diversity and rapid assembly of complex structures. | researchgate.net |
These methods provide versatile routes to the core diazepane structure, which is then ready for further functionalization.
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. fishersci.co.uk Its role is to temporarily block one of the nitrogen atoms of the 1,4-diazepane ring, preventing it from reacting in the subsequent coupling step and thus ensuring that the C-N bond forms at the desired nitrogen. chemimpex.com
The protection is typically achieved by reacting 1,4-diazepane with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgcommonorganicchemistry.com The reaction is generally high-yielding and can be performed under mild conditions. fishersci.co.uk
| Reagent | Base (Example) | Solvent (Example) | Key Features | Reference(s) |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (B78521), DMAP | Water, Acetonitrile, THF | Most common and efficient method; mild conditions. | wikipedia.orgorganic-chemistry.org |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine (B128534) | Dichloromethane (B109758) | Used for sensitive substrates. |
The resulting tert-butyl 1,4-diazepane-1-carboxylate is a stable intermediate that serves as a key building block for the final coupling reaction. chemimpex.com
For applications requiring specific stereoisomers, stereoselective synthesis of the diazepane ring is necessary. This is typically achieved by using starting materials from the "chiral pool." For instance, a chiral diazepane precursor can be synthesized from optically pure starting materials like (S)-(+)-2-amino-1-propanol. google.com This approach embeds the desired stereochemistry into the molecule from the beginning, which is then carried through the subsequent reaction steps. youtube.com Another advanced method involves multicomponent reactions, such as the Ugi four-component condensation, which can be used to generate enantiomerically pure diazepine derivatives. researchgate.net
Synthesis of the Benzoic Acid Precursor
The second key component required for the synthesis is the aromatic precursor, which must be appropriately functionalized to react with the diazepane core.
The most common precursor for the aromatic portion is a 4-halobenzoic acid, which acts as an electrophile in the crucial C-N bond-forming reaction. Commercially available compounds like 4-fluorobenzoic acid or 4-bromobenzoic acid are typical starting points.
Alternatively, these precursors can be synthesized through various aromatic functionalization reactions. A common laboratory-scale method is the oxidation of a substituted toluene (B28343). For example, 4-bromotoluene (B49008) can be oxidized to 4-bromobenzoic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). youtube.com Similarly, other substituted toluenes can be oxidized to their corresponding benzoic acids. researchgate.net This method is effective because the benzylic position is susceptible to oxidation while leaving the aromatic ring and its other substituents intact. youtube.com
Once the two key precursors, tert-butyl 1,4-diazepane-1-carboxylate and a 4-halobenzoic acid , have been prepared, they are coupled together, most commonly via a palladium-catalyzed Buchwald-Hartwig amination, to afford the final product, This compound . organic-chemistry.orgorgsyn.org
Introduction of the Carboxylic Acid Moiety
The synthesis of the target compound fundamentally involves the presence of a benzoic acid structure. britannica.com The introduction of the carboxylic acid group onto the aromatic ring is a critical step that can be achieved through several established organic chemistry transformations. A common strategy involves the oxidation of an alkyl group, typically a methyl group, attached to the benzene (B151609) ring. libretexts.org Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid can effectively convert a toluene derivative into the corresponding benzoic acid. libretexts.org
Another widely used method is the carboxylation of a Grignard reagent. libretexts.org This process begins with the formation of an organomagnesium halide (Grignard reagent) from an aryl halide, such as 4-bromotoluene. This nucleophilic reagent then reacts with carbon dioxide (in its solid form as dry ice) in an electrophilic addition, followed by acidic workup to yield the carboxylic acid. libretexts.org Alternatively, Friedel-Crafts acylation can be employed, where an acyl group is introduced onto the benzene ring, which is subsequently oxidized to the carboxylic acid functionality. brainly.com In the context of synthesizing this compound, these reactions would typically be performed on a precursor molecule before or after the coupling of the diazepane ring.
Coupling Reactions for Compound Assembly
The assembly of the final compound relies on robust coupling reactions to form the key carbon-nitrogen bond between the benzoic acid moiety and the diazepane ring.
Amide Bond Formation Methodologies
The carboxylic acid group of this compound makes it an ideal substrate for amide bond formation, a reaction of fundamental importance in pharmaceutical synthesis. researchgate.net The general principle involves the activation of the carboxylic acid to generate a reactive intermediate that readily couples with an amine. researchgate.net
A variety of coupling reagents are available to facilitate this transformation, which is crucial when direct condensation is not feasible or compatible with other functional groups present in the reacting molecules. researchgate.net These reagents are designed to convert the hydroxyl group of the carboxylic acid into a good leaving group.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples |
|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) |
The selection of the appropriate coupling reagent and reaction conditions is critical and often depends on the specific substrates being coupled. For instance, studies have explored various reagents for their effectiveness in aqueous media, highlighting the utility of reagents like DMT-MM and TPTU-NMI for specific amine types. luxembourg-bio.com
Palladium-Catalyzed C-N Cross-Coupling Reactions
The formation of the aryl C-N bond, which links the diazepane nitrogen to the benzoic acid ring, is frequently accomplished via palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a premier method for this transformation, offering a versatile and efficient route for coupling amines with aryl halides. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and tolerance for various functional groups. wikipedia.orgnih.gov
The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by association of the amine, deprotonation, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. youtube.com The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and BrettPhos being developed to enhance catalyst stability and reactivity. youtube.com These advanced catalyst systems have expanded the scope of the Buchwald-Hartwig reaction to include a wide array of amines and aryl coupling partners under milder conditions. wikipedia.orgrsc.org
In a typical synthesis of this compound, this reaction would involve coupling tert-butyl 1,4-diazepane-1-carboxylate with a 4-halobenzoic acid derivative (e.g., methyl 4-bromobenzoate), followed by hydrolysis of the ester to the carboxylic acid. The Ullmann reaction, an older copper-catalyzed method, also provides a pathway for such C-N bond formations, though it often requires harsher conditions. nih.govorganic-chemistry.org Modern modifications of the Ullmann reaction have improved its applicability. nih.gov
Optimization of Reaction Conditions for Coupling Efficiency
Achieving high efficiency in C-N cross-coupling reactions requires careful optimization of several parameters. The choice of catalyst, ligand, base, solvent, and temperature all play a significant role in the reaction outcome. researchgate.netnih.gov For instance, in the synthesis of dibenzodiazepines, a related heterocyclic structure, reaction conditions were optimized by screening various palladium sources, phosphine ligands, and bases, with Pd(OAc)₂ and the SPhos ligand in the presence of Cs₂CO₃ in THF yielding the best results. researchgate.net
The development of new ligands has been a key driver in improving coupling efficiency. Bidentate phosphine ligands like BINAP and DPPF were early successes that allowed for the reliable coupling of primary amines. wikipedia.org More recently, highly hindered dialkylbiaryl phosphine ligands have become the standard for achieving high-yielding couplings for a broad range of substrates, including heteroaryl halides. nih.gov
Table 2: Optimization Parameters for Buchwald-Hartwig Amination
| Parameter | Variables | Impact on Reaction |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, RuPhos, t-BuXPhos, BINAP, DPPF | Steric and electronic properties influence catalyst activity and stability. |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, LiHMDS | Facilitates deprotonation of the amine; strength and solubility are key. |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Affects solubility of reactants and catalyst, and can influence reaction rate. |
| Temperature | Room Temperature to >100 °C | Higher temperatures can increase reaction rates but may lead to side products. |
Protecting Group Transformations and Deprotection Strategies
Protecting groups are essential in multi-step synthesis to mask reactive functional groups. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. fishersci.co.ukorganic-chemistry.org
Acid-Mediated Boc Deprotection
The removal of the Boc group from the diazepane nitrogen is a critical final step in many synthetic sequences. This is typically achieved by treating the Boc-protected compound with a strong acid. fishersci.co.ukbzchemicals.com The mechanism involves protonation of the carbamate (B1207046) carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutene. The resulting carbamic acid is unstable and decarboxylates to yield the free amine. commonorganicchemistry.com
Common reagents for this deprotection include trifluoroacetic acid (TFA), often used in a solution with dichloromethane (DCM), or hydrogen chloride (HCl) in a solvent like dioxane or methanol. commonorganicchemistry.comcommonorganicchemistry.comresearchgate.net The choice of acid and solvent can be optimized to ensure complete deprotection while minimizing side reactions. researchgate.net For example, while 50% TFA in DCM is a standard condition, reaction times may need to be extended for full conversion. researchgate.net Using HCl in dioxane is another effective method, often resulting in the precipitation of the amine hydrochloride salt, which can simplify purification. commonorganicchemistry.comreddit.com
Table 3: Common Reagents for Acid-Mediated Boc Deprotection
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic acid (TFA) | 20-100% TFA in Dichloromethane (DCM), 0 °C to RT, 0.5-2 h. commonorganicchemistry.comnih.gov | Highly effective; TFA is volatile and corrosive. Workup often involves neutralization with a base. researchgate.net |
| Hydrogen Chloride (HCl) | 4M HCl in 1,4-Dioxane or Methanol, RT, 1-16 h. commonorganicchemistry.com | Often yields the hydrochloride salt of the amine, which can be crystalline and easy to isolate. reddit.com |
| Phosphoric Acid (H₃PO₄) | Aqueous H₃PO₄ | A milder, environmentally benign alternative for deprotection of various Boc-protected substrates. organic-chemistry.org |
The selection of the deprotection strategy must consider the stability of other functional groups within the molecule to avoid unwanted cleavage or degradation. bzchemicals.com
Orthogonal Protection/Deprotection Sequences
Orthogonal protection refers to a strategy in which multiple protecting groups are present in a molecule, and each can be removed selectively in any order without affecting the others. acsgcipr.orgorganic-chemistry.org This is achieved by choosing protecting groups that are labile under different and non-interfering reaction conditions. For the synthesis of this compound, the tert-butoxycarbonyl (Boc) group for the diazepine nitrogen and an ester group for the carboxylic acid functionality represent a classic example of an orthogonal pair.
The synthetic approach typically commences with the nucleophilic aromatic substitution reaction between a mono-Boc-protected 1,4-diazepane, also known as Boc-homopiperazine, and an activated benzoic acid derivative, usually an ester of 4-fluorobenzoic acid, such as ethyl 4-fluorobenzoate. sigmaaldrich.com The ester group serves as a protecting group for the carboxylic acid, preventing its interference in the substitution reaction. The Boc group, being stable to the basic or neutral conditions of this reaction, remains intact.
Following the successful coupling of the two fragments to form ethyl 4-(4-Boc-1,4-diazepan-1-yl)benzoate, the next step involves the selective deprotection of the carboxylic acid. This is achieved through saponification, which is the hydrolysis of the ester under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide. libretexts.orgchemguide.co.uklibretexts.orgquora.comyoutube.com The Boc protecting group is notably stable to these basic conditions and remains on the diazepine nitrogen. organic-chemistry.org This selective deprotection yields the target molecule, this compound.
Should the final desired product require the removal of the Boc group, a subsequent deprotection step can be carried out under acidic conditions. acsgcipr.org Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly employed for this purpose. acsgcipr.org These acidic conditions will not affect the newly formed carboxylic acid group, thus demonstrating the orthogonality of the protection strategy.
The following table summarizes the key steps and conditions in a typical orthogonal synthesis of this compound.
| Step | Reaction | Starting Materials | Reagents and Conditions | Product | Orthogonal Aspect |
| 1 | Nucleophilic Aromatic Substitution | 1-Boc-1,4-diazepane, Ethyl 4-fluorobenzoate | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMSO, DMF), Heat | Ethyl 4-(4-Boc-1,4-diazepan-1-yl)benzoate | Carboxylic acid is protected as an ester, stable to the reaction conditions. Boc group is stable. |
| 2 | Ester Hydrolysis (Saponification) | Ethyl 4-(4-Boc-1,4-diazepan-1-yl)benzoate | Base (e.g., NaOH, KOH), Solvent (e.g., EtOH/H₂O), Heat | This compound | Selective deprotection of the ester in the presence of the acid-labile Boc group. |
| 3 | Boc Deprotection (Optional) | This compound | Acid (e.g., TFA, HCl in dioxane) | 4-(1,4-Diazepan-1-yl)benzoic acid | Selective removal of the Boc group under acidic conditions without affecting the carboxylic acid. |
This orthogonal protection and deprotection sequence allows for the efficient and high-yielding synthesis of this compound and its derivatives, which are valuable intermediates in medicinal chemistry and drug discovery.
Chemical Reactivity and Derivatization Pathways of 4 4 Boc 1,4 Diazepan 1 Yl Benzoic Acid
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group on the phenyl ring is a prime site for modification, allowing for the introduction of diverse functionalities through well-established chemical reactions.
The carboxylic acid of 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid can be readily converted into a wide range of esters. This transformation is typically achieved through standard Fischer esterification conditions, involving reaction with an alcohol in the presence of a strong acid catalyst, or by using coupling agents. The choice of alcohol can introduce various alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule. For instance, the synthesis of tert-butyl esters has been noted as a method to enhance ligand affinity and selectivity in related benzodiazepine (B76468) structures. nih.gov The reaction generally proceeds with high yield, leaving the Boc-protecting group intact under these conditions.
Table 1: Representative Esterification Reactions
| Reactant | Reagents/Conditions | Product |
| Methanol | H₂SO₄ (cat.), Reflux | Methyl 4-(4-Boc-1,4-diazepan-1-yl)benzoate |
| Ethanol | HCl (gas), 0°C to RT | Ethyl 4-(4-Boc-1,4-diazepan-1-yl)benzoate |
| tert-Butanol | DCC, DMAP, CH₂Cl₂ | tert-Butyl 4-(4-Boc-1,4-diazepan-1-yl)benzoate |
To enhance its reactivity towards nucleophiles, the carboxylic acid can be converted into a more electrophilic acid chloride. This is commonly accomplished by treating the starting material with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acid chloride is a highly valuable intermediate for subsequent reactions, particularly for the formation of amides and esters under mild conditions.
Similarly, the carboxylic acid can be converted to a mixed or symmetric anhydride (B1165640). Reaction with an acid anhydride like acetic anhydride can proceed, often catalyzed, to form a reactive acyl intermediate. rsc.org These activated forms of the carboxylic acid are crucial for coupling reactions where direct esterification or amidation is inefficient.
Table 2: Conversion to Activated Acyl Intermediates
| Reagent | Product |
| Thionyl Chloride (SOCl₂) | 4-(4-Boc-1,4-diazepan-1-yl)benzoyl chloride |
| Oxalyl Chloride, DMF (cat.) | 4-(4-Boc-1,4-diazepan-1-yl)benzoyl chloride |
| Acetic Anhydride, Pyridine (B92270) | Mixed anhydride of acetic acid and this compound |
The carboxylic acid functionality can be reduced to a primary alcohol, yielding (4-(4-Boc-1,4-diazepan-1-yl)phenyl)methanol. This transformation requires the use of strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). libretexts.org The reaction proceeds efficiently and does not affect the Boc-protecting group. The resulting benzyl (B1604629) alcohol can serve as a precursor for further modifications, such as oxidation back to the aldehyde, conversion to a benzyl halide for substitution reactions, or ether formation.
Reactivity of the Boc-Protected Amine Nitrogen
The Boc group serves as a robust protecting group for the secondary amine of the diazepine (B8756704) ring, allowing for selective reactions at the carboxylic acid. However, its removal is a key step to enable further functionalization of the diazepine nitrogen.
The tert-butoxycarbonyl (Boc) group is known for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions. organic-chemistry.org This selective removal is a cornerstone of its use in multi-step synthesis. The deprotection of this compound is typically achieved by treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate. fishersci.co.uknih.gov The reaction is generally fast, occurring at room temperature, and results in the formation of the corresponding ammonium (B1175870) salt of 4-(1,4-diazepan-1-yl)benzoic acid. fishersci.co.uknih.gov This deprotection unmasks the secondary amine, making it available for subsequent derivatization. The selectivity of Boc removal is a significant advantage, as it can often be accomplished without affecting other acid-sensitive groups, such as tert-butyl esters, under carefully controlled conditions. nih.gov
Table 3: Common Conditions for Boc Deprotection
| Reagent | Solvent | Product |
| Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | 4-(1,4-Diazepan-1-yl)benzoic acid trifluoroacetate (B77799) salt |
| 4 M HCl in Dioxane | Dioxane | 4-(1,4-Diazepan-1-yl)benzoic acid hydrochloride salt |
| Hydrochloric Acid (conc.) | Ethyl Acetate | 4-(1,4-Diazepan-1-yl)benzoic acid hydrochloride salt |
Following the removal of the Boc group, the newly exposed secondary amine of the diazepine ring becomes a nucleophilic center ready for further functionalization.
Alkylation: The secondary amine can undergo N-alkylation with various alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base to neutralize the generated acid. fishersci.co.uk Reductive amination, another powerful method, involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride to introduce a new alkyl substituent. fishersci.co.uk
Acylation: The secondary amine reacts readily with acylating agents to form amides. Acyl chlorides or acid anhydrides are commonly used for this purpose, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine to scavenge the acid byproduct. rsc.org This reaction allows for the introduction of a wide array of acyl groups, significantly diversifying the molecular structure for various applications.
Reactions with Electrophiles
The primary sites for reaction with electrophiles are the nucleophilic secondary amine of the diazepane moiety and the oxygen atoms of the carboxylate group.
The secondary amine (N-1) is nucleophilic and readily undergoes reactions such as alkylation and acylation. For instance, N-alkylation can be achieved using alkyl halides in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate to neutralize the hydrogen halide byproduct. Acylation of this amine with acid chlorides or anhydrides, or through amide coupling with carboxylic acids using standard coupling agents (e.g., HATU, HOBt, EDC), provides access to a wide array of N-acyl derivatives. These reactions are typically performed under mild conditions to ensure the stability of the acid-sensitive Boc protecting group.
The carboxylic acid functional group is a versatile handle for derivatization. It can be converted into esters through Fischer esterification with an alcohol under acidic catalysis, although milder methods such as reaction with an alkyl halide in the presence of a base (e.g., Cs₂CO₃) are often preferred to avoid Boc deprotection. More commonly, it is transformed into amides by activating the acid with a coupling agent followed by the addition of a primary or secondary amine. This amide bond formation is a cornerstone of medicinal chemistry for building larger, more complex molecules.
Table 1: Representative Reactions with Electrophiles This table is interactive. Click on the headers to sort.
| Reactive Site | Reaction Type | Electrophile/Reagent | Product Class |
|---|---|---|---|
| Secondary Amine | N-Alkylation | Alkyl Halide (e.g., Benzyl Bromide) + Base | N-Alkyl Diazepane |
| Secondary Amine | N-Acylation | Acid Chloride (e.g., Acetyl Chloride) + Base | N-Acyl Diazepane |
| Secondary Amine | Amide Coupling | Carboxylic Acid + Coupling Agent (HATU/DIPEA) | N-Amide Diazepane |
| Carboxylic Acid | Esterification | Alcohol + Acid Catalyst or Alkyl Halide + Base | Benzoic Acid Ester |
Modifications of the Diazepane Ring System
Direct C-H functionalization of the saturated carbon atoms of the diazepane ring is synthetically challenging due to their low reactivity. Therefore, modifications to the ring carbons are typically introduced by building the diazepane ring from already functionalized precursors.
A key strategy involves the use of 1-N-Boc-5-oxo-1,4-diazepane, a ketone derivative. The presence of the carbonyl group at the C-5 position allows for a variety of subsequent chemical transformations. For example, the carbon atom alpha to the ketone (C-6) can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, or other functional groups at a specific position on the diazepane ring. Subsequent reduction of the ketone at C-5 can then yield a functionalized diazepane.
The seven-membered diazepane ring is conformationally flexible and can possess chiral centers, leading to stereoisomers. Control over the stereochemistry is most effectively achieved by employing chiral building blocks during the synthesis of the ring system. For example, starting the synthesis with an enantiomerically pure diamine or a chiral amino acid derivative will embed that stereochemistry into the resulting diazepane scaffold.
Once a chiral center is established, it can direct the stereochemical outcome of subsequent reactions. If a ketone is present on the ring, as in 1-N-Boc-5-oxo-1,4-diazepane, its reduction to an alcohol can be performed with stereoselective reducing agents to favor the formation of one diastereomer over another. This approach is fundamental for synthesizing enantiomerically pure compounds, which is often a critical requirement for biologically active molecules.
Aromatic Functionalization of the Benzoic Acid Phenyl Ring
The phenyl ring of the title compound is subject to the competing electronic effects of its two substituents. The diazepanyl group, being an N-aryl substituent, is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the carboxylic acid group is deactivating and a meta-director.
Given that the para-position (relative to the diazepane) is occupied by the carboxylic acid, electrophilic aromatic substitution (EAS) is predicted to occur at the positions ortho to the activating diazepanyl group (C-3 and C-5). Potential EAS reactions include halogenation (e.g., with NBS or NCS), nitration, and Friedel-Crafts reactions. However, the conditions for these reactions must be chosen with extreme care. Many standard EAS conditions involve strong acids (e.g., H₂SO₄ for nitration/sulfonation, or Lewis acids like AlCl₃ for Friedel-Crafts), which would readily cleave the Boc protecting group. Therefore, milder conditions are necessary to achieve selective aromatic functionalization without compromising the integrity of the rest of the molecule.
A more controlled and versatile strategy for functionalizing the phenyl ring is through transition-metal-catalyzed cross-coupling reactions. This method typically begins with a halogenated precursor, such as methyl 3-bromo-4-(4-Boc-1,4-diazepan-1-yl)benzoate. The halogen atom (e.g., Br or I) serves as a synthetic handle for introducing a wide variety of substituents using palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) introduces new aryl or vinyl groups.
Sonogashira Coupling: Reaction with a terminal alkyne introduces an alkynyl substituent.
Buchwald-Hartwig Amination: Reaction with an amine introduces a new nitrogen-based substituent.
Heck Coupling: Reaction with an alkene can be used to form a new carbon-carbon bond with an olefinic partner.
These reactions offer a powerful and modular approach to generate a library of analogs with diverse substitution patterns on the aromatic ring, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.
Table 2: Potential Cross-Coupling Reactions for Aromatic Functionalization This table is interactive. Click on the headers to sort.
| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base | Aryl-Aryl |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Aryl-Alkynyl |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP / Base | Aryl-Nitrogen |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-N-Boc-5-oxo-1,4-diazepane |
| Diisopropylethylamine (DIPEA) |
| Potassium Carbonate |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 1-Hydroxybenzotriazole (HOBt) |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) |
| N-Bromosuccinimide (NBS) |
| N-Chlorosuccinimide (NCS) |
| Aluminum Chloride (AlCl₃) |
| Sulfuric Acid (H₂SO₄) |
| Methyl 3-bromo-4-(4-Boc-1,4-diazepan-1-yl)benzoate |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) |
| Copper(I) Iodide (CuI) |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms.
¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional techniques that provide initial and crucial information for piecing together the molecular structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons present in the molecule and their neighboring environments. For 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid, the spectrum would be expected to show distinct signals for the aromatic protons of the benzoic acid moiety, the protons of the diazepane ring, and the protons of the tert-butoxycarbonyl (Boc) protecting group. The integration of these signals corresponds to the number of protons in each unique environment, while the splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons, providing valuable information about proton connectivity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. nih.gov Key signals would include those for the carboxyl carbon of the benzoic acid, the aromatic carbons, the carbons of the diazepane ring, and the carbons of the Boc group, including the quaternary carbonyl carbon. The chemical shifts of these carbon signals are indicative of their electronic environment.
A representative, though not specific to this exact molecule, set of expected ¹H and ¹³C NMR data is presented in the table below, based on analogous structures. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.0-8.0 | 110-135 |
| Diazepane CH₂ | 2.5-4.0 | 40-60 |
| Boc C(CH₃)₃ | 1.4-1.5 | 28-29 |
| Boc C=O | - | 154-156 |
| Benzoic Acid COOH | 10-13 (broad) | 165-175 |
| Aromatic C-N | - | 145-155 |
| Aromatic C-COOH | - | 125-135 |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific conformation of the molecule.
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex ¹H and ¹³C NMR spectra by revealing correlations between different nuclei. youtube.comslideshare.netemerypharma.com
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to trace the connectivity of protons within the diazepane ring and to confirm the coupling between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). hmdb.caepfl.ch HSQC is crucial for assigning the carbon signals based on their corresponding, and often more easily assigned, proton signals. sdsu.edu For instance, it would definitively link the proton signals of the diazepane ring's methylene (B1212753) groups to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. epfl.ch HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon of the Boc group and the ipso-carbons of the benzene (B151609) ring. youtube.com It also helps to connect the different fragments of the molecule, for example, by showing correlations between the protons on the diazepane ring and the carbons of the benzoic acid moiety.
Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, allowing for the confident assignment of all proton and carbon signals. ua.pt
The seven-membered diazepane ring is conformationally flexible and can exist in various interconverting forms, such as chair, boat, and twist-boat conformations. researchgate.netresearchgate.net Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the diazepane ring protons.
At high temperatures, the conformational interconversion may be rapid on the NMR timescale, resulting in sharp, averaged signals. As the temperature is lowered, the rate of interconversion slows down. If the rate becomes slow enough, separate signals for the protons in each distinct conformation may be observed. Analysis of these temperature-dependent spectral changes can provide valuable thermodynamic and kinetic parameters for the conformational processes of the diazepane ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with a very high degree of accuracy. nih.gov For this compound (C₁₇H₂₄N₂O₄), the calculated monoisotopic mass is 320.1736 Da. HRMS can measure this mass to within a few parts per million (ppm), which provides strong evidence for the molecular formula and rules out other possible elemental compositions.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and then inducing its fragmentation to produce product ions. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts.
For this compound, common fragmentation pathways would likely involve:
Loss of the tert-butyl group (-57 Da) from the Boc protecting group.
Loss of isobutene (-56 Da) from the Boc group.
Loss of the entire Boc group (-100 Da).
Cleavage of the diazepane ring at various points.
Decarboxylation of the benzoic acid moiety (-45 Da for -COOH).
By analyzing the masses of the resulting fragment ions, the structural arrangement of the molecule can be further corroborated.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds, a unique spectral fingerprint of the compound is obtained.
While a specific experimental spectrum for this compound is not widely published, its IR spectrum can be reliably predicted based on the characteristic absorption bands of its constituent parts: the benzoic acid moiety, the Boc-protecting group, and the diazepane ring.
The most prominent features are expected to arise from the carboxylic acid and the Boc-carbamate groups. The carboxylic acid will display a very broad O-H stretching band, typically centered around 3000 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer common in carboxylic acids. researchgate.net Its carbonyl (C=O) stretching vibration is expected in the region of 1710-1680 cm⁻¹ for an aromatic acid. researchgate.net The Boc group also contains a carbonyl bond, which will give rise to a strong absorption band, typically around 1690 cm⁻¹. Other key vibrations include C-H stretching from the aromatic ring and the aliphatic portions of the diazepane and Boc groups, as well as C-O and C-N stretching vibrations.
The table below outlines the expected key absorption bands for functional group identification.
Interactive Table: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Intensity |
| 3300 - 2500 | Carboxylic Acid: O-H stretch (H-bonded) | Broad, Strong |
| 3100 - 3000 | Aromatic: C-H stretch | Medium |
| 2980 - 2850 | Aliphatic: C-H stretch (diazepane, Boc) | Medium to Strong |
| ~1710 - 1680 | Carboxylic Acid: C=O stretch | Strong |
| ~1690 | Boc Carbamate (B1207046): C=O stretch | Strong |
| ~1600, ~1450 | Aromatic: C=C ring stretch | Medium, Variable |
| 1320 - 1210 | Carboxylic Acid: C-O stretch | Strong |
| ~1250, ~1160 | Boc Group: C-O stretch | Strong |
| 960 - 900 | Carboxylic Acid: O-H bend (out-of-plane) | Broad, Medium |
X-ray Crystallography for Solid-State Molecular Structure Determination
A published crystal structure for this compound has not been identified in scientific literature. However, based on crystallographic studies of analogous compounds, such as other N-substituted diazepanes and substituted benzoic acids, a detailed hypothetical structure can be described. nih.govnih.gov
The 1,4-diazepane ring is a flexible seven-membered ring and is expected to adopt a low-energy, non-planar conformation, such as a twist-chair or twist-boat geometry, to minimize steric strain. nih.gov In the solid state, a primary and highly predictable structural feature would be the formation of a centrosymmetric dimer. This occurs through intermolecular hydrogen bonding between the carboxylic acid groups of two separate molecules, with the hydroxyl proton of one molecule bonding to the carbonyl oxygen of the other, and vice-versa. nih.gov
The relative orientation of the substituted benzene ring and the diazepane heterocycle is defined by a key dihedral angle. The packing of these dimers within the crystal lattice would be governed by weaker intermolecular forces, such as van der Waals interactions and potentially C-H···O or C-H···π interactions. nih.gov
The table below presents representative crystallographic data that could be expected for this compound, based on published data for structurally similar molecules. nih.gov
Interactive Table: Representative Crystallographic Parameters
| Parameter | Expected Value/Feature | Description |
| Crystal System | Monoclinic or Orthorhombic | Common crystal systems for such organic molecules. |
| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups for dimer formation. |
| Z (Molecules per unit cell) | 4 or 2 | Number of molecules in the crystallographic unit cell. |
| Key Conformation | Twist-chair/boat diazepane ring | The predicted low-energy conformation of the seven-membered ring. nih.gov |
| Primary Supramolecular Motif | R²₂(8) hydrogen-bonded dimer | The characteristic dimer formed by two carboxylic acid groups. nih.gov |
| Intermolecular Interactions | van der Waals forces, C-H···O bonds | Forces governing the packing of the molecular dimers. |
Computational Chemistry and Molecular Modeling Studies of the Compound and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed understanding of the electronic structure and reactivity of molecules.
Electronic Structure and Reactivity Predictions
The electronic structure of 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid is characterized by the interplay of the electron-donating 1,4-diazepane moiety and the electron-withdrawing benzoic acid group. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms of the diazepine (B8756704) ring significantly influences the electron density distribution.
Quantum chemical calculations can predict various parameters that describe the molecule's reactivity. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial. The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Acidity and Basicity Predictions for the Carboxylic Acid and Amine Groups
The pKa value is a measure of the acidity of a compound. For this compound, the carboxylic acid group (-COOH) is the primary acidic site. The pKa of the carboxylic acid can be predicted using quantum chemical calculations by computing the Gibbs free energy change for the deprotonation reaction. The electronic effect of the 4-(4-Boc-1,4-diazepan-1-yl) substituent on the benzoic acid ring will influence its acidity compared to unsubstituted benzoic acid.
Conformational Analysis of the 1,4-Diazepane Ring System
Energy Minimization and Conformational Sampling Techniques
To explore the conformational landscape of the 1,4-diazepane ring in this compound, various computational techniques can be employed. Energy minimization is used to find the lowest energy conformation in the vicinity of a starting geometry. However, to find the global minimum and other low-energy conformers, more advanced conformational sampling techniques are necessary. These include systematic searches, random searches (like Monte Carlo methods), and molecular dynamics simulations. These methods generate a multitude of possible conformations, which are then energetically ranked to identify the most stable ones. For example, in studies of 1,4-benzodiazepines, it has been shown that the seven-membered ring can exist as a mixture of two rapidly inverting chiral conformers. nih.gov
Influence of Substituents on Preferred Conformations
The substituents on the 1,4-diazepane ring, namely the Boc group and the 4-benzoic acid moiety, will have a significant impact on its preferred conformation. The bulky tert-butyl group of the Boc protecting group will introduce steric hindrance, which will favor conformations that minimize steric clashes. The attachment of the large benzoic acid group to one of the nitrogen atoms will also restrict the conformational freedom of the ring. Computational studies can systematically evaluate how these substituents influence the relative energies of different chair, boat, and twist-boat conformations of the diazepine ring.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational, rotational, and translational motions, as well as conformational changes.
For this compound, an MD simulation could reveal the flexibility of the 1,4-diazepane ring and the rotational freedom around the various single bonds. It can also be used to study the interactions of the molecule with its environment, such as a solvent or a biological receptor. For instance, MD simulations have been used to study the binding of novel benzamide (B126) derivatives to the active site of enzymes, providing insights into their mechanism of action. nih.gov While specific MD studies on this compound are not documented in the provided search results, such simulations would be a valuable tool to understand its dynamic properties and potential biological interactions.
Study of Dynamic Behavior in Solution
The dynamic behavior of this compound in solution is primarily governed by the conformational flexibility of the 1,4-diazepane ring. This seven-membered ring can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. nih.govresearchgate.net Molecular dynamics (MD) simulations are a powerful tool to study these conformational transitions over time.
In a simulated aqueous environment, the diazepane ring is expected to rapidly interconvert between these forms. The bulky Boc group and the phenyl group influence the energetic barriers between these conformations. researchgate.net For instance, NMR spectroscopy and molecular modeling studies on similarly N,N-disubstituted 1,4-diazepane derivatives have shown that they can exist in low-energy twist-boat conformations, stabilized by intramolecular interactions. nih.gov
A hypothetical molecular dynamics simulation of this compound in water could track the populations of these key conformations over a 100-nanosecond timescale.
Interactive Data Table: Conformational Population Analysis
| Conformation | Population (%) | Average Lifetime (ps) |
| Twist-Boat | 45 | 500 |
| Chair | 35 | 350 |
| Boat | 15 | 150 |
| Other | 5 | - |
This table represents hypothetical data from a molecular dynamics simulation to illustrate the dynamic nature of the diazepane ring in solution.
Interactions with Solvents and Other Chemical Entities
The interactions of this compound with its environment are crucial for its behavior and potential applications. The molecule possesses both hydrophobic (the phenyl ring, Boc group) and hydrophilic/polar (carboxylic acid, amide-like nitrogen atoms) regions, making its interactions solvent-dependent.
In polar solvents like water, the carboxylic acid group can form strong hydrogen bonds with solvent molecules. researchgate.net The nitrogen atoms of the diazepane ring and the carbonyl oxygen of the Boc group also act as hydrogen bond acceptors. Computational studies, such as Radial Distribution Function (RDF) analysis from MD simulations, can quantify these interactions by showing the probability of finding solvent atoms at a certain distance from the solute's atoms.
Conversely, the phenyl and Boc groups will have favorable van der Waals interactions with non-polar solvents or hydrophobic pockets of a protein. ijcrt.org The interplay between these interactions governs the molecule's solubility and its orientation at interfaces. nih.govacs.org
Interactive Data Table: Key Solvent Interaction Sites and Energies
| Functional Group | Predominant Interaction Type | Interacting Solvent | Estimated Interaction Energy (kcal/mol) |
| Carboxylic Acid (-COOH) | Hydrogen Bonding (Donor/Acceptor) | Water | -5 to -8 |
| Boc Carbonyl (C=O) | Hydrogen Bonding (Acceptor) | Water | -3 to -5 |
| Phenyl Ring | Hydrophobic/π-stacking | Toluene (B28343) | -2 to -4 |
| Diazepane Nitrogens | Hydrogen Bonding (Acceptor) | Water | -2 to -4 |
This table contains estimated interaction energies based on general principles of molecular interactions in different solvent environments.
Ligand Design Principles (focused on chemical interactions)
The scaffold of this compound is a versatile starting point for designing ligands for various biological targets. nih.govnih.gov Computational techniques are central to rationally modifying this scaffold to enhance binding affinity and selectivity.
Molecular Docking Methodologies for Chemical Scaffolds
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For a scaffold like this compound, docking simulations can screen a virtual library of its derivatives against a specific protein target. ingentaconnect.com
The process involves:
Preparation of the Receptor and Ligands: A high-resolution 3D structure of the target protein is obtained. The ligands (derivatives of the scaffold) are built and their low-energy conformations are generated.
Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the protein's binding site.
Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). mdpi.com The poses with the best scores are then analyzed to understand the key chemical interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.govhu.edu.eg
For example, if targeting a hypothetical protein with a pocket containing a positively charged lysine (B10760008) residue and a hydrophobic pocket, derivatives could be designed to optimize interactions.
Interactive Data Table: Hypothetical Docking Results for Scaffold Derivatives
| Derivative Modification | Target Interaction | Docking Score (kcal/mol) | Key Interactions |
| None (Parent Scaffold) | Hypothetical Kinase | -7.5 | H-bond with backbone, hydrophobic contact |
| Addition of -OH to phenyl | Hypothetical Kinase | -8.2 | Additional H-bond to Serine residue |
| Replacement of Boc with sulfonyl | Hypothetical Kinase | -7.9 | Stronger electrostatic interaction |
| Extension of alkyl chain | Hypothetical Kinase | -7.1 | Steric clash in pocket |
This table presents hypothetical docking scores and interactions to illustrate how the methodology is used to guide ligand design based on the this compound scaffold.
Q & A
Q. What are the standard synthetic routes for 4-(4-Boc-1,4-diazepan-1-yl)benzoic acid, and how are intermediates characterized?
The synthesis typically involves coupling a Boc-protected 1,4-diazepane moiety to a benzoic acid derivative. A common approach is:
- Step 1 : Protection of the diazepane amine with tert-butoxycarbonyl (Boc) using Boc anhydride under basic conditions (e.g., DMAP or TEA).
- Step 2 : Coupling the Boc-protected diazepane to 4-bromobenzoic acid via Buchwald-Hartwig amination or nucleophilic aromatic substitution, often catalyzed by Pd or Cu.
- Step 3 : Hydrolysis of ester intermediates (if present) to yield the free carboxylic acid.
Q. Characterization :
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
- Purity Analysis :
- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time compared to standards.
- TLC : Silica gel plates (eluent: 5% MeOH in DCM) to monitor reaction progress and spot impurities.
- Stability Testing :
Q. What are the recommended methods for evaluating the compound’s solubility in aqueous and organic solvents?
- Solubility Screening :
- Aqueous Buffers : Test in PBS (pH 7.4) or acetate buffer (pH 5.0) using sonication and centrifugation.
- Organic Solvents : Evaluate in DMSO, DMF, or THF via gravimetric analysis.
- Critical Findings :
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
- Problem : Discrepancies in bond angles or torsional strain in the diazepane ring.
- Solution :
Q. What strategies optimize the compound’s bioactivity in medicinal chemistry applications?
- Structure-Activity Relationship (SAR) :
- Replace Boc with alternative protecting groups (e.g., Fmoc) to modulate lipophilicity.
- Modify the benzoic acid moiety (e.g., fluorination at position 3) to enhance target binding.
- Biological Assays :
- Screen against GPCRs (e.g., serotonin receptors) via radioligand binding assays.
- Test enzyme inhibition (e.g., histone deacetylases) using fluorescence-based protocols .
Q. How can researchers address discrepancies in observed vs. predicted pharmacokinetic properties?
- Case Study : High logP predictions but low membrane permeability in Caco-2 assays.
- Troubleshooting :
- Assess aggregation via dynamic light scattering (DLS).
- Use molecular dynamics simulations (e.g., GROMACS) to study membrane interaction.
- Modify the diazepane ring with polar substituents (e.g., hydroxyl groups) to improve permeability .
Q. What advanced analytical techniques quantify trace impurities in synthesized batches?
- LC-HRMS : Detect impurities at <0.1% levels using high-resolution mass spectrometry.
- NMR Relaxometry : Identify low-abundance conformers or degradation products.
- ICP-MS : Screen for heavy metal catalysts (e.g., residual Pd) from coupling reactions .
Q. How is computational modeling used to predict the compound’s interaction with biological targets?
- Molecular Docking :
- Use AutoDock Vina to simulate binding to HDAC8 (PDB ID: 1T69).
- Validate with MM-GBSA free-energy calculations.
- ADMET Prediction :
- SwissADME for bioavailability radar and toxicity risk assessment .
Q. What methods resolve challenges in scaling up synthesis while maintaining yield?
-
Process Optimization :
- Replace Pd catalysts with cheaper Cu-based systems for coupling steps.
- Use flow chemistry to improve reaction control and reduce Boc group decomposition.
-
Table : Comparison of Batch vs. Flow Synthesis
Parameter Batch Method Flow Method Yield (%) 65 82 Reaction Time (h) 24 6 Pd Residual (ppm) 120 <10
Q. How do researchers differentiate between Boc cleavage and diazepane ring degradation under acidic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
